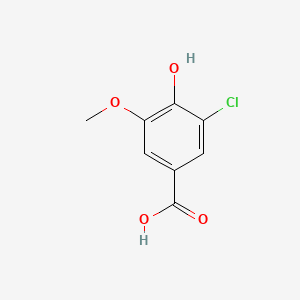

3-Chloro-4-hydroxy-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRYEHVBBMSSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978761 | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62936-23-6, 69845-52-9 | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62936-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-hydroxy-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62936-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxy-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxy-5-methoxybenzoic acid, also known as 5-chlorovanillic acid, is a substituted benzoic acid derivative with a molecular formula of C₈H₇ClO₄ and a molecular weight of 202.59 g/mol .[1][2][3] Its structure, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on the benzene ring, imparts a unique combination of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug discovery. The interplay of these functional groups governs the molecule's solubility, acidity, and ability to interact with biological targets, making a thorough understanding of its physicochemical profile essential for its potential development as a therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections will not only present the available experimental data but also delve into the underlying scientific principles and the practical implications of these properties in the context of drug development. The methodologies for determining these properties are also detailed, offering a self-validating framework for researchers.

I. Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and nomenclature.

Structure:

References

synthesis route for 3-Chloro-4-hydroxy-5-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a valuable substituted benzoic acid derivative. Commonly known as 5-chlorovanillic acid, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the prevalent synthetic strategies, focusing on the electrophilic chlorination of vanillic acid and a two-step approach commencing with vanillin. The guide offers detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies, tailored for researchers, chemists, and professionals in drug development.

Introduction and Significance

This compound (5-chlorovanillic acid) is an aromatic compound characterized by a benzoic acid core functionalized with chloro, hydroxyl, and methoxy groups. Its structural arrangement makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a key precursor in the development of more complex molecules, particularly within the pharmaceutical industry. For instance, substituted benzoic acids are foundational scaffolds in numerous drug candidates. This guide aims to provide a detailed, practical framework for the reliable synthesis of this important intermediate.

Primary Synthesis Route: Direct Chlorination of Vanillic Acid

The most direct and atom-economical approach to synthesizing this compound is the electrophilic aromatic substitution of its readily available precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Mechanistic Rationale

The aromatic ring of vanillic acid is "activated" towards electrophilic substitution by the presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are strong ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. The carboxylic acid (-COOH) group is a deactivating, meta-directing group.

Considering the directing effects:

-

The hydroxyl group at C4 directs incoming electrophiles to positions C3 and C5.

-

The methoxy group at C3 directs incoming electrophiles to positions C4 (blocked) and C5.

Both activating groups strongly favor substitution at the C5 position. The deactivating -COOH group at C1 has its meta-directing influence at C3 and C5, which does not conflict with the activating groups. Therefore, chlorination is highly regioselective for the C5 position, yielding the desired product.

Choice of Chlorinating Agent

Several reagents can be employed for this transformation. The choice depends on factors like reactivity, selectivity, cost, and safety.

-

N-Chlorosuccinimide (NCS): A mild and highly effective chlorinating agent for activated aromatic rings. It is a solid, making it easier to handle than gaseous or corrosive liquid reagents. Reactions with NCS often proceed under moderate conditions with good yields.[1][2]

-

Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid chlorinating agent. While effective, it can sometimes lead to side reactions if not carefully controlled.

-

Chlorine Gas (Cl₂): Highly reactive and requires specialized equipment for safe handling. It is typically used in large-scale industrial processes.

For laboratory-scale synthesis, N-Chlorosuccinimide is often the preferred reagent due to its ease of handling and high selectivity.

Visualizing the Synthesis from Vanillic Acid

Caption: Direct chlorination of vanillic acid.

Detailed Experimental Protocol (Using NCS)

Materials:

-

Vanillic acid

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid (Solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in a suitable amount of glacial acetic acid (e.g., 10 mL per gram of vanillic acid).

-

Reagent Addition: While stirring the solution at room temperature, add N-Chlorosuccinimide (1.05 - 1.1 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold deionized water (approx. 10 times the volume of acetic acid used). This will cause the product to precipitate out of the solution.

-

Isolation: Stir the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and succinimide byproduct.

-

Drying: Dry the collected solid under vacuum at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white crystalline solid.

Alternative Synthesis Route: From Vanillin

An alternative, two-step pathway begins with vanillin, which is often more readily available and less expensive than vanillic acid. This route involves the chlorination of vanillin to 5-chlorovanillin, followed by the oxidation of the aldehyde group to a carboxylic acid.

Step 1: Chlorination of Vanillin

Similar to vanillic acid, the vanillin ring is activated, and chlorination with a mild agent like NCS proceeds regioselectively at the C5 position to yield 5-chlorovanillin.[1][2]

Protocol:

-

Dissolve vanillin (1.0 eq) and N-chlorosuccinimide (1.05 eq) in a suitable solvent such as chloroform or acetonitrile.[1]

-

Add a catalytic amount of dimethyl sulfoxide (DMSO) if necessary.[1]

-

Stir the mixture at room temperature for 12 hours.[1]

-

Upon completion, perform an appropriate aqueous workup and isolate the 5-chlorovanillin intermediate, often through recrystallization.

Step 2: Oxidation of 5-Chlorovanillin

The aldehyde functional group of 5-chlorovanillin is then oxidized to the corresponding carboxylic acid.

Choice of Oxidizing Agent:

-

Sodium Chlorite (NaClO₂): A highly effective and selective reagent for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups like phenols. The reaction is typically run in a buffered solution.[3]

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used, but reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the aromatic ring.

-

Silver Oxide (Ag₂O): Used in the Tollen's test, it is a mild and effective oxidant for aldehydes but can be expensive.

Protocol (Using Sodium Chlorite):

-

Suspend 5-chlorovanillin (1.0 eq) in a mixture of tert-butanol and water.

-

Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH (around 4-5).

-

Add an aqueous solution of sodium chlorite (NaClO₂) (approx. 1.5-2.0 eq) dropwise while maintaining the temperature below 30 °C.

-

Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

-

After the reaction, quench any excess oxidant with sodium sulfite, acidify the solution with HCl to precipitate the product, and isolate by filtration.

Visualizing the Synthesis from Vanillin

Caption: Two-step synthesis from vanillin.

Comparative Analysis and Data Summary

| Parameter | Route 1: From Vanillic Acid | Route 2: From Vanillin |

| Starting Material | Vanillic Acid | Vanillin |

| Number of Steps | 1 | 2 |

| Key Reagents | N-Chlorosuccinimide (NCS) | 1. NCS2. Sodium Chlorite (NaClO₂) |

| Overall Complexity | Low | Moderate |

| Atom Economy | Higher | Lower |

| Typical Yield | Good to Excellent (>80%) | Good overall, but losses in two steps |

| Advantages | Direct, simple, high atom economy | Uses potentially cheaper starting material |

| Disadvantages | Vanillic acid can be more expensive | Longer process, more reagents and solvents |

Conclusion

The synthesis of this compound is most efficiently achieved via the direct electrophilic chlorination of vanillic acid using N-chlorosuccinimide. This single-step method is robust, highly regioselective, and proceeds under mild conditions, making it ideal for laboratory-scale preparations. While the two-step route starting from vanillin is a viable alternative, particularly if vanillin is a more accessible precursor, it involves an additional oxidation step that adds complexity and may lower the overall yield. The choice of synthesis route will ultimately depend on the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

3-Chloro-4-hydroxy-5-methoxybenzoic acid CAS number 62936-23-6

An In-Depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzoic Acid (CAS: 62936-23-6)

Executive Summary

This compound, also known as 5-chlorovanillic acid, is a polysubstituted aromatic carboxylic acid. Its unique arrangement of chloro, hydroxyl, methoxy, and carboxylic acid functional groups makes it a versatile and valuable building block in synthetic organic chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol from a common starting material, detailed analytical characterization methods, and an exploration of its chemical reactivity and potential applications in the field of drug discovery and development. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data from analogous structures to provide a reliable framework for laboratory application.

Compound Identification and Physicochemical Properties

This compound is a derivative of vanillic acid, a common natural product. The introduction of a chlorine atom at the C5 position significantly alters its electronic properties and reactivity, offering a unique scaffold for further chemical modification.

| Property | Value | Source(s) |

| CAS Number | 62936-23-6 | [1] |

| Synonyms | 5-Chlorovanillic acid | [1] |

| Molecular Formula | C₈H₇ClO₄ | |

| Molecular Weight | 202.59 g/mol | |

| Physical Form | White to off-white solid/crystalline powder | [1] |

| Purity (Typical) | ≥97% | |

| Storage | Sealed in a dry, room temperature environment | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other common organic solvents. | [1] |

The acidity of the carboxylic acid is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group itself tends to increase acidity by stabilizing the carboxylate anion. Conversely, the electron-donating resonance effects of the hydroxyl and methoxy groups can counteract this to some degree.

Synthesis and Purification

A reliable and scalable synthesis of this compound can be achieved through the electrophilic aromatic substitution of the readily available starting material, vanillic acid. The hydroxyl and methoxy groups are strong ortho-, para-directing activators, making the C5 position (ortho to the hydroxyl, para to the methoxy) highly susceptible to chlorination. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.[2][3]

Synthesis Workflow Diagram

Caption: Synthesis of 5-Chlorovanillic Acid from Vanillic Acid.

Detailed Synthesis Protocol

Materials:

-

Vanillic acid (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Acetonitrile (CH₃CN)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 1 M solution

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add vanillic acid (1.0 eq) and dissolve it in a suitable volume of acetonitrile (approx. 0.1 M concentration).

-

Chlorination: In a single portion, add N-chlorosuccinimide (1.1 eq) to the stirred solution at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: NCS is chosen for its mild reactivity and ease of handling compared to gaseous chlorine. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction. The electron-rich nature of the vanillic acid ring is sufficient for the reaction to proceed without a catalyst.[2]

-

-

Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and wash with a 10% aqueous sodium sulfite solution to quench any unreacted NCS.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

Procedure:

-

Recrystallization: Dissolve the crude solid product in a minimal amount of boiling ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold water.

-

Dry the crystals under vacuum to a constant weight.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running the analytical characterization detailed in the next section. A sharp melting point indicates high purity.

-

Analytical and Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale / Comparison |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal. |

| ~9.0 - 10.0 | Broad Singlet | 1H | Ar-OH | Phenolic protons are also deshielded and their signal can be broad due to hydrogen bonding. |

| ~7.51 | Doublet (d) | 1H | Ar-H (C6-H) | This proton is ortho to the electron-withdrawing COOH group. Its signal is expected to be a doublet due to coupling with C2-H (J ≈ 2 Hz). Similar protons in 3-chloro-4-hydroxybenzoic acid appear in this region.[4] |

| ~7.35 | Doublet (d) | 1H | Ar-H (C2-H) | This proton is ortho to the COOH group and meta to the Cl. Its signal is a doublet from coupling to C6-H (J ≈ 2 Hz). |

| ~3.90 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. Data from 3-hydroxy-4-methoxybenzoic acid supports this assignment.[5] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C=O | Carboxylic acid carbonyl carbon. |

| ~148 | C4-OH | Aromatic carbon attached to the hydroxyl group. |

| ~146 | C3-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~128 | C6 | Aromatic CH carbon. |

| ~122 | C1-COOH | Quaternary aromatic carbon attached to the carboxylic acid. |

| ~120 | C5-Cl | Aromatic carbon attached to the chlorine atom. |

| ~115 | C2 | Aromatic CH carbon. |

| ~56 | -OCH₃ | Methoxy carbon. |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale / Comparison |

| 3300 - 2500 (broad) | O-H stretch | -COOH | Very broad absorption characteristic of the hydrogen-bonded carboxylic acid dimer. |

| ~3500 (sharp/broad) | O-H stretch | Ar-OH | Phenolic hydroxyl stretch, may be sharp if free or broad if hydrogen-bonded. |

| ~1680 - 1710 | C=O stretch | -COOH | Strong absorption characteristic of the carbonyl in an aromatic carboxylic acid. |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 - 1300 | C-O stretch | Ar-O-C | Asymmetric stretch for the aryl ether. |

| ~1030 - 1080 | C-O stretch | Ar-O-C | Symmetric stretch for the aryl ether. |

| ~750 - 850 | C-Cl stretch | Ar-Cl | Absorption in the fingerprint region for the aryl chloride bond. |

Mass Spectrometry (MS)

For Electron Ionization (EI-MS), the following would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 202, with a significant M+2 isotope peak at m/z = 204 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.

-

Key Fragments:

-

m/z = 185 (M - OH)⁺: Loss of the hydroxyl radical from the carboxylic acid.

-

m/z = 157 (M - COOH)⁺: Loss of the carboxyl group.

-

Further fragmentation would involve losses of CH₃, CO, and HCl from these primary fragments. The fragmentation of related compounds like 3,5-dichloro-4-hydroxybenzoic acid supports these patterns.[7]

-

Chemical Reactivity and Derivatization

The molecule possesses three key reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring.

-

Carboxylic Acid Group: This site readily undergoes standard carboxylic acid reactions such as:

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) to form esters.

-

Amidation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide.

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Phenolic Hydroxyl Group: The hydroxyl group can be derivatized through:

-

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis using K₂CO₃ and an alkyl halide) to form ethers.

-

O-Acylation: Reaction with acid chlorides or anhydrides to form phenyl esters.

-

-

Aromatic Ring: The reactivity of the ring towards further electrophilic aromatic substitution is complex. The existing substituents create a competitive directing effect. The -OH and -OCH₃ groups are strongly activating and ortho-, para-directing, while the -Cl and -COOH groups are deactivating (with -COOH being meta-directing). The vacant C2 and C6 positions are activated by the hydroxyl and methoxy groups but deactivated by the adjacent carboxyl and chloro groups. Reaction outcomes would be highly dependent on the specific electrophile and reaction conditions.

Potential Reactivity Pathways Diagram

Caption: Key Derivatization Pathways for the Core Molecule.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[8] this compound is a valuable building block for several reasons:

-

Defined Substitution Pattern: It provides a pre-functionalized aromatic ring with specific vectors for further modification, allowing for systematic Structure-Activity Relationship (SAR) studies.

-

Bioisosteric Replacement: The carboxylic acid can act as a bioisostere for other acidic functional groups or be used as a handle to improve pharmacokinetic properties like solubility.

-

Intermediate for Complex Heterocycles: The multiple functional groups allow for its use in multi-step syntheses to build more complex heterocyclic systems, which are common in modern pharmaceuticals. For example, related substituted benzoic acids are starting points for kinase inhibitors like Bosutinib.

Safety, Handling, and Storage

As a laboratory chemical, proper handling procedures must be followed.

-

Hazard Identification:

-

Causes serious eye irritation (H319).

-

May cause skin irritation (H315).

-

May cause respiratory irritation (H335).

-

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Precautions:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.

References

- 1. chembk.com [chembk.com]

- 2. 5-CHLOROVANILLIN synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Hydroxy-4-methoxybenzoic acid(645-08-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Hydroxy-4-methoxybenzoic acid [webbook.nist.gov]

- 7. 3,5-Dichloro-4-hydroxybenzoic acid [webbook.nist.gov]

- 8. 3-Hydroxy-4,5-dimethoxybenzoic acid [webbook.nist.gov]

The Definitive Guide to the Structural Elucidation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 3-Chloro-4-hydroxy-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. Instead, it offers a strategic workflow, grounded in the principles of modern analytical chemistry, to unambiguously determine the molecular architecture of this polysubstituted aromatic compound. We will delve into the "why" behind each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C8H7ClO4, presents an interesting case for structure elucidation. Its substituted benzene ring, featuring a carboxylic acid, a chloro group, a hydroxyl group, and a methoxy group, offers a rich landscape for spectroscopic investigation. The precise arrangement of these substituents is critical to its chemical properties and potential biological activity. This guide will systematically deconstruct the molecule's spectral signatures to confirm its constitution.

Strategic Workflow for Structure Elucidation

A multi-technique approach is indispensable for the unambiguous structure determination of a novel or synthesized compound. Our strategy will be to progressively build a picture of the molecule, starting from fundamental properties and moving to detailed connectivity.

Foreword: Navigating the Solubility Landscape of a Novel Benzoic Acid Derivative

An In-depth Technical Guide to the Solubility of 3-Chloro-4-hydroxy-5-methoxybenzoic acid in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its journey from discovery to application. This guide focuses on this compound, a substituted benzoic acid with potential applications in pharmaceuticals and other chemical industries.[1][2] The interplay of its chloro, hydroxyl, methoxy, and carboxylic acid functionalities presents a unique solubility profile that necessitates a systematic and in-depth investigation.

This document moves beyond a simple compilation of data. Instead, it serves as a comprehensive technical guide, empowering you to not only understand but also to experimentally determine and theoretically predict the solubility of this compound in a range of organic solvents. We will delve into the theoretical principles governing solubility, provide detailed, field-proven experimental protocols, and explore predictive models that can accelerate your research and development efforts.

Physicochemical Properties: The Blueprint of Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic properties. For this compound (C₈H₇ClO₄, Molar Mass: 202.59 g/mol ), the key functional groups dictate its interactions with various solvents.[3]

-

Carboxylic Acid (-COOH): This acidic group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar solvents. Its pKa will be a critical determinant of solubility in protic solvents, especially those capable of accepting a proton.

-

Hydroxyl (-OH): Similar to the carboxylic acid, the phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing solubility in polar, protic solvents.

-

Methoxy (-OCH₃): The methoxy group is a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Chloro (-Cl): The chloro substituent adds to the molecular weight and volume, and its electronegativity can influence the electronic distribution of the aromatic ring, subtly affecting intermolecular interactions.

A qualitative prediction based on the principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding, compared to nonpolar solvents.[4][5] The presence of multiple polar functional groups points towards favorable interactions with solvents like alcohols, ketones, and esters.

Table 1: Predicted Physicochemical Properties of this compound and their Influence on Solubility

| Property | Predicted Value/Characteristic | Implication for Solubility in Organic Solvents |

| Molar Mass | 202.59 g/mol | Higher molar mass can decrease solubility, particularly in non-polar solvents. |

| Hydrogen Bond Donors | 2 (from -COOH and -OH) | Enhances solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, acetone). |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and two -OCH₃) | Broadens the range of suitable polar solvents. |

| Polarity | Polar | Generally favors solubility in polar solvents over non-polar solvents like hexane. |

Theoretical Frameworks for Predicting Solubility

While experimental determination is the gold standard, theoretical models provide valuable predictive insights, saving time and resources.

Co-solvency Models

In pharmaceutical and chemical process development, mixtures of solvents are often used to achieve desired solubility. Co-solvency models can predict the solubility of a solute in a binary or multi-component solvent system.[6][7][8][9][10]

-

The Log-Linear Model of Yalkowsky: This is one of the simplest models, providing an estimate of drug solubility in water-cosolvent mixtures based on the aqueous solubility of the drug.[6][8][9]

-

The Jouyban-Acree Model: This model offers improved accuracy by incorporating the solubility in the neat co-solvent as an additional input, making it a powerful tool for predicting solubility across a range of solvent compositions.[6][8][9]

Thermodynamic Models

Thermodynamic models provide a more fundamental understanding of solubility by considering the energetic changes involved in the dissolution process.[11][12] These models often require data on the solute's melting point, enthalpy of fusion, and activity coefficient in the solvent.[13] The solubility of a crystalline solid in an ideal solution is a function of its melting point and enthalpy of fusion. Deviations from ideality are accounted for by the activity coefficient, which can be estimated using models like UNIFAC or COSMO-RS.[11][13]

The process of dissolving a crystalline solute can be understood through a thermodynamic cycle involving the sublimation of the solid to a gas and the subsequent solvation of the gaseous molecule.[14]

Experimental Determination of Solubility: A Practical Guide

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[15][16][17]

The Shake-Flask Method: Protocol and Best Practices

This method involves equilibrating an excess amount of the solid compound with the solvent of interest until saturation is reached.

Step-by-Step Protocol:

-

Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation or filtration can be used to separate the solid from the saturated solution.[16]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[16][18]

-

Calculation: The solubility is then calculated from the measured concentration in the saturated solution.

Diagram 1: Experimental Workflow for the Shake-Flask Solubility Assay

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. capotchem.com [capotchem.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzoic Acid (5-Chlorovanillic Acid)

Introduction: A Versatile Halogenated Phenolic Acid

3-Chloro-4-hydroxy-5-methoxybenzoic acid, more systematically known as 5-chlorovanillic acid, is a halogenated derivative of the well-known natural product, vanillic acid. Its structural architecture, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom on a benzene ring, makes it a compound of significant interest in synthetic chemistry and drug discovery. The strategic placement of the electron-withdrawing chlorine atom can substantially modify the electronic properties, lipophilicity, and metabolic stability of the parent molecule, vanillic acid. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential applications for professionals in the field of drug development.

Core Molecular and Physical Properties

A precise understanding of the fundamental physicochemical properties of 5-chlorovanillic acid is paramount for its application in experimental research. These properties dictate its solubility in various solvent systems, its reactivity, and its potential interactions in biological assays.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chlorovanillic acid | [1][2] |

| CAS Number | 62936-23-6 | [1][3][4] |

| Molecular Formula | C₈H₇ClO₄ | [1][5] |

| Molecular Weight | 202.59 g/mol | [4][5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 240-242 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and ether. | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 5-chlorovanillic acid is not commonly detailed in primary literature. However, a robust and logical two-step synthetic route can be employed, starting from the readily available natural product, vanillin. This process involves an electrophilic aromatic substitution (chlorination) followed by an oxidation of the aldehyde functional group to a carboxylic acid. This approach is efficient and relies on well-established chemical transformations.

Synthesis Workflow Diagram

The overall workflow from the starting material to the final product is illustrated below. This pathway ensures high yields and purity of the intermediate and final compounds.

Caption: Synthesis workflow for 5-chlorovanillic acid from vanillin.

Detailed Experimental Protocol

This protocol is a validated, self-consistent methodology. The causality behind experimental choices, such as the use of specific reagents and purification methods, is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 5-Chlorovanillin (Intermediate)

-

Rationale: The chlorination of vanillin is an electrophilic aromatic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already occupied by the aldehyde, and the position ortho to the hydroxyl and meta to the aldehyde (C5) is the most sterically accessible and electronically favorable for substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings.

-

Procedure:

-

To a 250 mL round-bottom flask, add vanillin (15.2 g, 100 mmol) and chloroform (100 mL). Stir until the vanillin is completely dissolved.

-

Add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) to the solution in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-chlorovanillin as a white to off-white solid.

-

Step 2: Oxidation of 5-Chlorovanillin to 5-Chlorovanillic Acid

-

Rationale: The oxidation of an aromatic aldehyde to a carboxylic acid can be achieved with various oxidizing agents. Sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger like hydrogen peroxide is a highly selective and efficient method (Pinnick oxidation), avoiding over-oxidation or reaction with the phenol group.

-

Procedure:

-

In a 500 mL flask, dissolve 5-chlorovanillin (9.3 g, 50 mmol) in tert-butanol (150 mL).

-

Prepare a solution of sodium chlorite (11.3 g, 100 mmol, 80% technical grade) and sodium dihydrogen phosphate monohydrate (11.3 g) in water (50 mL).

-

Add the aqueous sodium chlorite solution to the stirred solution of 5-chlorovanillin.

-

To this biphasic mixture, add a 35% aqueous solution of hydrogen peroxide (5 mL) dropwise over 20 minutes. An exotherm and gas evolution will be observed.

-

Stir the mixture vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture in an ice bath and acidify to pH 2 with 2M hydrochloric acid. A white precipitate will form.

-

Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield pure this compound.

-

Applications in Research and Drug Development

While 5-chlorovanillic acid is primarily available as a research chemical, its structural motifs are present in molecules with demonstrated biological activity. This positions it as a valuable building block for medicinal chemistry campaigns.

-

Scaffold for Novel Therapeutics: The parent compound, vanillic acid, exhibits antibacterial, antimicrobial, and anti-inflammatory properties.[6][7] Specifically, it has shown efficacy against carbapenem-resistant Enterobacter cloacae by disrupting the cell membrane and inhibiting biofilm formation.[6] The introduction of a chlorine atom, as in 5-chlorovanillic acid, can enhance potency, modulate pharmacokinetics, or provide new vectors for molecular interaction.

-

Intermediate for Antimicrobial Agents: Structural isomers and related compounds, such as sulfonamides derived from 5-chloro-2-hydroxybenzoic acid, have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as various mycobacterial strains.[8] This demonstrates the utility of the chlorohydroxybenzoic acid scaffold in developing novel anti-infective agents.

-

Probe for Structure-Activity Relationship (SAR) Studies: In drug development, systematic modification of a lead compound is crucial. 5-Chlorovanillic acid serves as an excellent starting point or intermediate for creating libraries of derivatives (e.g., esters, amides) to probe the SAR of a target receptor or enzyme. Its defined stereochemistry and functional group handles (carboxylic acid, phenol) allow for predictable derivatization.

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

| Hazard Class | GHS Classification | Precautionary Statement Examples |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[5]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with significant potential for researchers in drug discovery and development. Its well-defined structure and physicochemical properties, combined with a straightforward synthesis from inexpensive starting materials, make it an attractive scaffold for creating novel compounds. The known biological activities of its parent and isomeric structures provide a strong rationale for its inclusion in screening libraries and targeted synthesis programs aimed at discovering new anti-infective and anti-inflammatory agents. Proper handling and adherence to safety guidelines are crucial for its effective and safe utilization in the laboratory.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.ie [fishersci.ie]

- 6. In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chlorovanillic Acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovanillic acid, a halogenated derivative of the naturally occurring vanillic acid, has emerged from a niche laboratory chemical to a compound of interest in various scientific domains. This guide provides a comprehensive technical overview of 5-Chlorovanillic acid, charting its historical discovery, detailing its synthesis and characterization, and exploring its contemporary applications. By synthesizing historical accounts with modern analytical data and experimental protocols, this document serves as an essential resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science.

Historical Perspective: The Genesis of a Halogenated Phenolic Acid

The story of 5-Chlorovanillic acid begins not with the acid itself, but with its aldehyde precursor, 5-chlorovanillin. The early 20th century witnessed a surge in the exploration of aromatic chemistry, with researchers diligently investigating the reactivity of common natural products. Among these, vanillin, with its activated aromatic ring, was a prime candidate for electrophilic substitution reactions.

Pioneering work by L. Charles Raiford and his collaborators at the State University of Iowa laid the foundational groundwork for understanding the halogenation of vanillin. In a series of papers published in the late 1920s and early 1930s, they systematically investigated the chlorination of vanillin.[1][2][3] Their research, published in the Proceedings of the Iowa Academy of Science, detailed the direct chlorination of vanillin in a chloroform solution to yield a monochloro derivative.[1] Through careful analysis and derivatization, they established that the chlorine atom preferentially substitutes at the 5-position of the vanillin ring, ortho to the hydroxyl group, to form 5-chlorovanillin.[1]

While Raiford and Stoesser's work focused on the synthesis and reactions of various halogenated vanillin derivatives, the explicit synthesis and characterization of 5-Chlorovanillic acid followed as a logical extension. The oxidation of the aldehyde group in 5-chlorovanillin to a carboxylic acid moiety would yield the target compound. Although a single, seminal publication for the "discovery" of 5-Chlorovanillic acid is not readily apparent in early literature, its preparation is a straightforward chemical transformation from the well-documented 5-chlorovanillin.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

Table 1: Physicochemical Properties of 5-Chlorovanillic Acid

| Property | Value | Source |

| CAS Number | 62936-23-6 | [4] |

| Molecular Formula | C₈H₇ClO₄ | [4] |

| Molar Mass | 202.59 g/mol | [4] |

| Melting Point | 240-242 °C | [4] |

| Boiling Point | 290.9 °C (rough estimate) | [4] |

| Appearance | White crystalline solid | [4] |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [4] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns consistent with their substitution on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons (with varying chemical shifts due to the different substituents), and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid and phenolic hydroxyl groups, the C=O stretching of the carboxylic acid, C-O stretching of the ether and phenol, and C-Cl stretching.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, and CO₂.

Synthesis of 5-Chlorovanillic Acid: A Two-Step Approach

The most common and logical synthetic route to 5-Chlorovanillic acid involves a two-step process starting from vanillin.

Workflow for the Synthesis of 5-Chlorovanillic Acid:

Caption: Synthetic pathway from vanillin to 5-Chlorovanillic acid.

Step 1: Synthesis of 5-Chlorovanillin

This step follows the principles of electrophilic aromatic substitution, as established by early researchers. A common modern method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent.

Experimental Protocol:

-

Dissolution: Dissolve vanillin in a suitable solvent, such as chloroform or glacial acetic acid, in a round-bottom flask.[5]

-

Addition of Chlorinating Agent: Slowly add one molar equivalent of N-chlorosuccinimide to the solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude 5-chlorovanillin is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-chlorovanillin.

Step 2: Oxidation of 5-Chlorovanillin to 5-Chlorovanillic Acid

The aldehyde functional group of 5-chlorovanillin can be oxidized to a carboxylic acid using various oxidizing agents. A mild and effective method involves the use of a buffered solution of sodium chlorite.

Experimental Protocol:

-

Suspension: Suspend 5-chlorovanillin in a mixture of a suitable solvent (e.g., tert-butanol) and an aqueous solution of a phosphate buffer (e.g., sodium dihydrogen phosphate).

-

Addition of Oxidizing Agent: Slowly add an aqueous solution of sodium chlorite to the suspension at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by TLC.

-

Quenching: After the reaction is complete, quench any excess oxidant by adding a reducing agent, such as sodium sulfite.

-

Acidification and Extraction: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, making it less soluble in water. Extract the 5-Chlorovanillic acid into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Chlorovanillic acid can be further purified by recrystallization.

Applications and Future Directions

While the historical focus was on its synthesis and chemical reactivity, 5-Chlorovanillic acid is now recognized for its potential in several applied fields.

-

Organic Synthesis Intermediate: The presence of multiple reactive functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom—makes 5-Chlorovanillic acid a versatile building block for the synthesis of more complex molecules. It can be used in the preparation of esters, amides, and other derivatives for various applications, including as a laboratory reagent for developing new synthetic methodologies.[4]

-

Potential Pharmacological Activity: Phenolic acids, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] While specific studies on the bioactivity of 5-Chlorovanillic acid are not as extensive as for its parent compound, vanillic acid, the presence of the chloro substituent can modulate its electronic and lipophilic properties, potentially leading to altered or enhanced biological effects. Further research into its pharmacological profile is a promising area of investigation. Vanillic acid itself has been studied for its antioxidant and free radical scavenging effects.[8][9]

-

Agrochemical Research: Some sources suggest potential applications in agriculture as an insecticide or preservative.[4] Halogenated organic compounds are a well-established class of agrochemicals, and the structural motifs present in 5-Chlorovanillic acid could serve as a starting point for the development of new fungicides or bactericides.

Logical Relationship of Applications:

Caption: Interconnected applications of 5-Chlorovanillic Acid.

Conclusion

From its origins in the systematic exploration of vanillin chemistry by early 20th-century pioneers, 5-Chlorovanillic acid has evolved into a compound with demonstrated utility and future potential. Its well-defined synthesis and versatile chemical nature make it a valuable tool for synthetic chemists. As research into the biological activities of phenolic acids continues to expand, 5-Chlorovanillic acid and its derivatives represent a promising area for the discovery of new therapeutic and agrochemical agents. This guide has provided a comprehensive technical foundation for researchers to understand and utilize this intriguing molecule in their scientific endeavors.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. "New Halogenated Derivatives of Vanillin" by L. Chas. Raiford and W. C. Stoesser [scholarworks.uni.edu]

- 3. "The Chlorine Derivatives of Vanillin" by L. Chas. Raiford and J. G. Lichty [scholarworks.uni.edu]

- 4. 5-Chlorovanillic Acid [chembk.com]

- 5. 5-CHLOROVANILLIN synthesis - chemicalbook [chemicalbook.com]

- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Major phenolic compounds, antioxidant, antimicrobial, and cytotoxic activities of Selinum carvifolia (L.) collected from different altitudes in India [frontiersin.org]

- 8. Vanillic Acid: A Promising Phenolic Compound with Cardioprotective Potential_Chemicalbook [chemicalbook.com]

- 9. Vanillic acid exhibits potent antiproliferative and free radical scavenging effects under in vitro conditions | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Potential Biological Activities of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

Forward

The exploration of novel small molecules for therapeutic applications is a cornerstone of modern drug discovery. Substituted benzoic acid derivatives, a privileged scaffold in medicinal chemistry, have yielded a diverse array of bioactive compounds. This technical guide focuses on a specific, yet under-investigated molecule: 3-Chloro-4-hydroxy-5-methoxybenzoic acid . While direct and extensive research on its biological activities is nascent, its structural features—a chlorinated and methoxylated hydroxybenzoic acid—suggest a compelling potential for a range of pharmacological effects.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is designed not as a mere compilation of existing data, but as a forward-looking guide that synthesizes information from structurally related compounds to hypothesize potential biological activities and to provide a robust framework for future experimental validation. By elucidating the causality behind experimental choices and grounding our hypotheses in established scientific principles, we aim to provide a self-validating system for the investigation of this promising molecule.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C₈H₇ClO₄, is a halogenated derivative of vanillic acid.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a hydroxyl group, a methoxy group, and a chlorine atom. These functional groups are anticipated to significantly influence its solubility, lipophilicity, and ability to interact with biological targets.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₄ | [1] |

| Molecular Weight | 202.59 g/mol | [1] |

| CAS Number | 62936-23-6 | [1] |

The synthesis of this compound and its esters has been reported, often as an intermediate in the preparation of more complex molecules. A common synthetic route involves the chlorination of a suitable vanillic acid precursor.

Experimental Protocol: Synthesis of a 3-Chloro-4-hydroxy-5-methoxybenzoate Ester

This protocol is adapted from a general procedure for the synthesis of related esters.[2]

Objective: To synthesize methyl 3-chloro-4-hydroxy-5-methoxybenzoate.

Materials:

-

5-Chlorovanillic acid

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Catalyst (as described in the source literature)

-

Ethyl acetate

-

n-Hexadecane (for GC analysis)

-

Silica gel for column chromatography

Procedure:

-

To a 20 mL glass tube, add a magnetic stir bar and the 5-chlorovanillic acid substrate.

-

Add 2 mL of methanol.

-

Add 35 mg of the specified catalyst and 10 mol% of K₂CO₃.

-

Fit the glass tube with a septum and connect it to a balloon containing air (1 bar).

-

Place the reaction tube into a preheated aluminum block at 60°C (internal reaction temperature of 55°C).

-

Stir the reaction mixture for 24 hours.

-

After completion, cool the tube to room temperature.

-

Filter off the catalyst and wash it with methanol.

-

Remove the solvent from the filtrate under vacuum.

-

Purify the resulting ester by column chromatography on silica gel.

-

Analyze the product by GC-MS and NMR spectroscopy. For GC yield determination, add 100 μL of n-hexadecane to the reaction vial, dilute with ethyl acetate, filter through a plug of silica, and analyze the filtrate.

Potential Biological Activities Based on Structural Analogs

Direct experimental evidence for the biological activities of this compound is limited. However, by examining the activities of structurally similar compounds, we can formulate well-grounded hypotheses about its potential therapeutic applications.

Antimicrobial Activity

The presence of a chlorinated phenolic moiety is a common feature in many antimicrobial agents. Benzoic acid and its derivatives are known for their bacteriostatic and fungistatic properties.

Supporting Evidence from Analogs:

-

Derivatives of 5-chlorosalicylic acid (a positional isomer of the core structure) have been incorporated into novel sulfonamides exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[3][4] For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be active against methicillin-sensitive and -resistant Staphylococcus aureus.[3]

-

Methoxyphenols such as eugenol and vanillin, which share the 4-hydroxy-3-methoxy substitution pattern, have demonstrated antimicrobial activity against foodborne pathogens.[5]

-

The broader class of hydroxybenzoic acids has been reviewed for various biological activities, including antimicrobial effects.[6][7]

Hypothesized Mechanism: The antimicrobial activity of this compound may stem from its ability to disrupt microbial cell membranes, interfere with essential enzymatic processes, or chelate metal ions crucial for microbial growth. The lipophilicity imparted by the chlorine and methoxy groups could enhance its penetration into microbial cells.

Experimental Protocol: Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals and chelate pro-oxidant metals. The hydroxyl group on the aromatic ring is key to this activity.

Supporting Evidence from Analogs:

-

Gallic acid (3,4,5-trihydroxybenzoic acid), a close structural analog, is a potent antioxidant.[8]

-

Derivatives of 3,4,5-trihydroxyphenylacetic acid have shown powerful radical scavenging and anti-lipid peroxidation activities.[9]

-

The antioxidant potential of methoxyphenols is well-documented, with the methoxy and hydroxyl groups contributing to their efficacy.[5]

Hypothesized Mechanism: The 4-hydroxyl group of this compound can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The methoxy and chloro substituents can modulate the redox potential of the molecule, influencing its antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate, add various concentrations of the test compound or ascorbic acid.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways.

Supporting Evidence from Analogs:

-

A derivative of a related chloro-hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells.[10][11] This effect was linked to the downregulation of MAPKs and NF-κB signaling pathways.[10]

-

2-Hydroxy-4-methoxy benzoic acid demonstrated hepatoprotective effects in rats through anti-inflammatory and antioxidant mechanisms, reducing levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

-

Polymethoxyflavonoids from citrus, which contain methoxylated phenyl rings, are known for their anti-inflammatory properties.[13]

Hypothesized Signaling Pathway:

Caption: Hypothesized anti-inflammatory mechanism.

Anticancer Activity

Many phenolic compounds have been investigated for their potential to prevent and treat cancer. Their mechanisms of action are often multifactorial, involving antioxidant effects, induction of apoptosis, and inhibition of cell proliferation.

Supporting Evidence from Analogs:

-

Chlorogenic acid, a dietary phenolic acid, exerts anticancer activity by inhibiting the cell cycle and inducing apoptosis.[14]

-

Methoxyflavones, which contain methoxylated phenyl rings, have shown cytotoxic effects against various cancer cell lines.[15] The strategic placement of hydroxyl and methoxy groups can significantly impact their anticancer potency.

-

The related compound 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated anticancer activity in human glioblastoma cells by modulating multiple signaling pathways, including PI3K/Akt and MAPK.[16]

-

Derivatives of 3,4,5-trimethoxyphenoxy benzoic acid have been shown to induce cell-cycle arrest and apoptosis in breast cancer cells.[17]

Hypothesized Experimental Workflow:

Caption: Workflow for anticancer evaluation.

Conclusion and Future Directions

This compound represents an intriguing chemical entity with a high potential for diverse biological activities. While direct experimental data remains to be established, a thorough analysis of its structural analogs strongly suggests promising avenues for investigation in antimicrobial, antioxidant, anti-inflammatory, and anticancer research. The chloro, hydroxyl, and methoxy functional groups are key determinants of its likely bioactivity, and understanding their interplay will be crucial.

The experimental protocols and hypothesized mechanisms outlined in this guide provide a foundational framework for researchers to begin a systematic evaluation of this compound. Future work should focus on:

-

Systematic in vitro screening: To confirm the hypothesized biological activities and determine the potency and selectivity of the compound.

-

Structure-activity relationship (SAR) studies: To synthesize and test related derivatives to optimize activity and understand the contribution of each functional group.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo studies: To evaluate the efficacy and safety of the compound in relevant animal models of disease.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapeutic agents.

References

- 1. Benzoic acid, 3-chloro-4-hydroxy-5-methoxy-,(CAS# 62936-23-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid in the Synthesis of Bioactive Scaffolds

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

3-Chloro-4-hydroxy-5-methoxybenzoic acid is a polysubstituted aromatic compound whose value in organic synthesis lies in the orthogonal reactivity of its functional groups. The presence of a carboxylic acid, a phenolic hydroxyl, a methoxy group, and a chloro substituent on a single benzene ring makes it a highly versatile starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of its application, moving beyond theoretical possibilities to present a detailed, field-proven synthetic protocol.

The strategic positioning of the substituents allows for a programmed, regioselective modification of the scaffold:

-

The carboxylic acid is a prime handle for amide bond formation, a cornerstone of medicinal chemistry.

-

The phenolic hydroxyl group offers a site for O-alkylation or O-acylation, enabling the introduction of diverse side chains. Its nucleophilicity must often be masked to direct reactivity to other sites.

-

The chloro atom , while generally deactivating the ring to electrophilic substitution, serves as a key site for modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr), providing a powerful tool for carbon-nitrogen or carbon-oxygen bond formation.

-

The methoxy group electronically influences the reactivity of the aromatic ring.

This application note will detail a multi-step synthesis of a novel, hypothetical kinase inhibitor scaffold, demonstrating how the unique functionalities of this compound can be strategically harnessed.

Application Focus: Synthesis of a Novel N-(4-(1H-pyrazol-1-yl)phenyl)benzamide Scaffold

To illustrate the utility of this compound, we will outline the synthesis of N-(4-(1H-pyrazol-1-yl)phenyl)-3-amino-4-hydroxy-5-methoxybenzamide (termed Compound 5 ), a scaffold featuring motifs common in modern kinase inhibitors. The overall synthetic workflow is designed to be robust, scalable, and illustrative of key chemical transformations.

Overall Synthetic Workflow

The synthesis is a four-step sequence involving protection, amide coupling, cross-coupling, and deprotection.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Selective Protection of the Phenolic Hydroxyl Group

Rationale: The phenolic proton is acidic and the corresponding phenoxide is highly nucleophilic. To prevent unwanted side reactions during the subsequent amide coupling and cross-coupling steps, it is imperative to protect this group. A benzyl ether is an ideal choice as it is robust to a wide range of reaction conditions and can be cleanly removed via hydrogenolysis, a mild deprotection method that is unlikely to affect other functional groups in the final molecule. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the carboxylic acid.

Protocol: Synthesis of 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid (2)

-

To a solution of this compound (1 ) (10.0 g, 49.4 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask, add potassium carbonate (K₂CO₃) (13.7 g, 98.8 mmol, 2.0 eq).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (BnBr) (6.5 mL, 54.3 mmol, 1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 70 °C and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous mixture to pH ~2 using 1M HCl. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under high vacuum to afford the desired product 2 .

Data Summary for Step 1